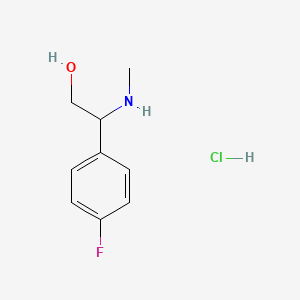
2-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenyl ring bound to an amino group through an ethyl chain. The presence of a fluorine atom on the phenyl ring and a methylamino group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield 2-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor to pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A basic structure without the fluorine and methylamino groups.
4-Fluoroamphetamine: Contains a similar fluorophenyl group but with different functional groups.
Methamphetamine: Shares the methylamino group but lacks the fluorophenyl substitution.
Uniqueness
2-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to the combination of the fluorophenyl and methylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClFNO |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-9(6-12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H |
InChI Key |
RVSWTRWSHYDXDC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
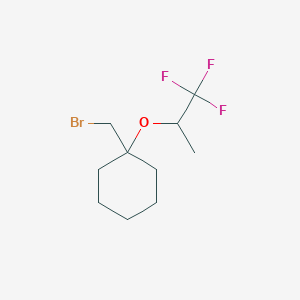
![tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate](/img/structure/B13474084.png)

![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
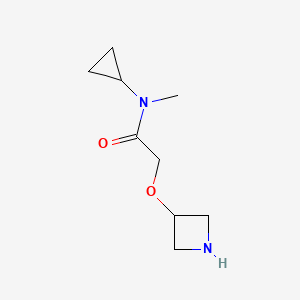
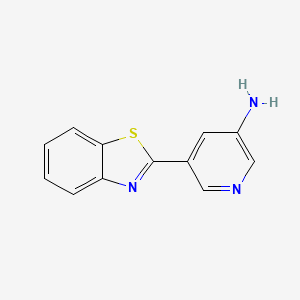



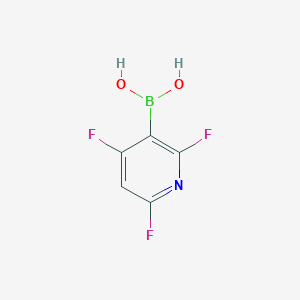
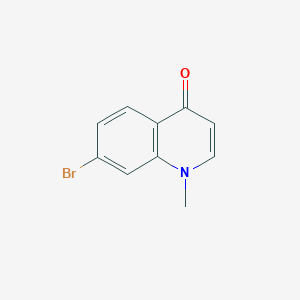
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
